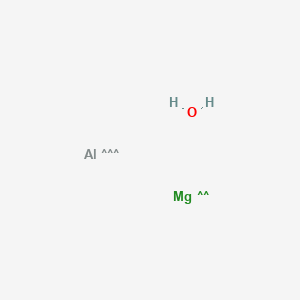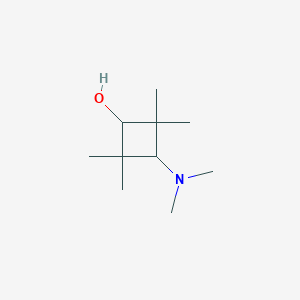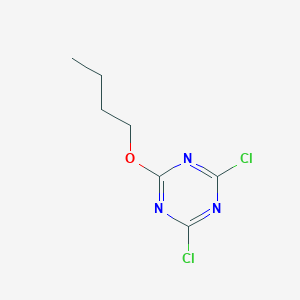
Aluminum magnesium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum magnesium oxide (AlMgO) is a ceramic material that has gained significant attention in the field of materials science due to its unique properties. It is a compound that is made up of aluminum oxide (Al2O3) and magnesium oxide (MgO) in a 1:1 ratio. The synthesis of AlMgO can be achieved using various methods, and it has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences.
Mécanisme D'action
The mechanism of action of Aluminum magnesium oxide is not fully understood, but it is believed to be due to its unique crystal structure, which consists of a spinel structure with tetrahedral and octahedral sites. This structure allows for the incorporation of various metal ions, which can affect the properties of the Aluminum magnesium oxide. The surface area and pore size of the Aluminum magnesium oxide also play a role in its mechanism of action, as they can affect the adsorption and desorption of molecules.
Effets Biochimiques Et Physiologiques
Aluminum magnesium oxide has been found to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Studies have shown that Aluminum magnesium oxide can promote cell adhesion and proliferation, and it has been used as a substrate for the growth of various cell types. However, more research is needed to fully understand the biochemical and physiological effects of Aluminum magnesium oxide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Aluminum magnesium oxide in lab experiments include its high surface area, thermal stability, and chemical stability. However, the limitations include the difficulty in controlling the size and shape of the particles, as well as the potential for aggregation and agglomeration.
Orientations Futures
There are several future directions for the study of Aluminum magnesium oxide, including the development of new synthesis methods, the investigation of its potential use in energy storage, and the exploration of its applications in environmental remediation. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of Aluminum magnesium oxide.
In conclusion, aluminum magnesium oxide is a promising material that has gained significant attention in the field of materials science due to its unique properties. Its potential applications in various fields such as catalysis, electronics, and biomedical sciences have been extensively studied, and there are several future directions for its investigation. However, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Aluminum magnesium oxide can be synthesized using various methods such as sol-gel, co-precipitation, and hydrothermal synthesis. The sol-gel method involves the formation of a gel by the hydrolysis and condensation of metal alkoxides in a liquid medium. Co-precipitation involves the precipitation of metal ions from a solution using a precipitating agent, followed by the calcination of the resulting precipitate. Hydrothermal synthesis involves the reaction of metal salts in a high-pressure, high-temperature environment. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the desired properties of the Aluminum magnesium oxide.
Applications De Recherche Scientifique
Aluminum magnesium oxide has been extensively studied for its potential applications in various fields such as catalysis, electronics, and biomedical sciences. In catalysis, Aluminum magnesium oxide has been found to be an effective catalyst for various reactions such as dehydration, hydrogenation, and oxidation. In electronics, Aluminum magnesium oxide has been used as a dielectric material due to its high electrical insulation properties. In biomedical sciences, Aluminum magnesium oxide has been studied for its potential use in drug delivery, tissue engineering, and bioimaging.
Propriétés
Numéro CAS |
11137-98-7 |
|---|---|
Nom du produit |
Aluminum magnesium oxide |
Formule moléculaire |
AlH2MgO |
Poids moléculaire |
69.302 g/mol |
InChI |
InChI=1S/Al.Mg.H2O/h;;1H2 |
Clé InChI |
LUUOIMGRQVOQEG-UHFFFAOYSA-N |
SMILES |
O.[Mg].[Al] |
SMILES canonique |
O.[Mg].[Al] |
Autres numéros CAS |
11137-98-7 |
Synonymes |
aluminum magnesium oxide dialuminum magnesium tetraoxide magnesium aluminate magnesium-aluminum oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















